molecular formula C17H17N5O3S2 B2429250 4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1210539-22-2

4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2429250
CAS No.: 1210539-22-2
M. Wt: 403.48
InChI Key: SHWWERBXCRBDMS-UHFFFAOYSA-N
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Description

4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

The primary target of this compound is the Reverse Transcriptase (RT) enzyme, which plays a major role in the replication of the Human Immunodeficiency Virus type 1 (HIV-1) .

Mode of Action

The compound interacts with the RT enzyme, inhibiting its function. It binds to the allosteric center of RT, leading to an uncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding.

Biochemical Pathways

The inhibition of the RT enzyme disrupts the replication of HIV-1. This is because RT is responsible for transcribing the viral RNA into DNA, a crucial step in the HIV life cycle. By inhibiting RT, the compound prevents the formation of new virus particles .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 replication. The most active derivatives of the compound have shown better inhibitory action than the reference compound, nevirapine . This could potentially lead to a decrease in viral load in HIV-1 infected individuals.

Preparation Methods

The synthesis of 4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the nitrobenzo[d]thiazole intermediate, which is then reacted with piperazine and thiophen-2-ylmethyl groups under specific conditions to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar compounds include other nitrobenzo[d]thiazole derivatives and piperazine carboxamides. Compared to these compounds, 4-(6-nitrobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Some similar compounds include:

  • 4-(6-nitrobenzo[d]thiazol-2-yl)morpholine
  • 2-(benzo[d]thiazol-2-yl)phenol derivatives

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

4-(6-nitro-1,3-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c23-16(18-11-13-2-1-9-26-13)20-5-7-21(8-6-20)17-19-14-4-3-12(22(24)25)10-15(14)27-17/h1-4,9-10H,5-8,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWWERBXCRBDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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